5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Scientific Research Applications
Antibacterial Properties
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been extensively studied for their antibacterial properties. For instance, compounds similar to it have shown broad antibacterial activity in experimental infections, suggesting their potential use in systemic infections (Goueffon et al., 1981). Additionally, specific enantiomers of temafloxacin hydrochloride, a related compound, have been developed as broad-spectrum antimicrobial agents, highlighting the potential of such structures in antibacterial therapy (Chu et al., 1991).
Photostability and Photochemical Reactions
Studies have also focused on the photochemical properties of related compounds. For example, the photochemistry of ciprofloxacin, a compound with a similar structure, has been investigated in aqueous solutions, revealing insights into its stability and behavior under light exposure (Mella et al., 2001). Such studies are crucial for understanding the stability and efficacy of these compounds under various environmental conditions.
Crystal Structure Analysis
The crystal structure and analysis of related compounds have been a significant area of study, offering insights into their molecular configurations and interactions. For example, the crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, a structurally related compound, provides valuable information for designing drugs with optimized efficacy and reduced side effects (Ullah & Stoeckli-Evans, 2021).
Neurotransmission Studies
Another critical area of research is the development of compounds as potential ligands for neurotransmission studies. For instance, a derivative, 5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid, has been synthesized for potential use in PET imaging to study glutamatergic neurotransmission, particularly in neurological and psychiatric disorders (Piel et al., 2003).
Luminescent Properties and Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have also been a subject of study. These compounds are synthesized for various applications, including their potential use as fluorescent probes due to their unique photophysical properties (Gan et al., 2003).
properties
IUPAC Name |
1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNXOZIFSHXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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